Sequoyitol
Overview
Description
Sequoyitol, also known as 5-O-methyl-myo-inositol, is a naturally occurring cyclitol derivative of inositol. It is primarily found in various plants, including the genus Taxus (yew trees) and Ginkgo biloba. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the management of diabetes and its complications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sequoyitol can be synthesized through the methylation of myo-inositol. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through crystallization or chromatography .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. For instance, Taxus chinensis (Chinese yew) is ground and subjected to solvent extraction using alcohol or acetone. The extract is then concentrated, and this compound is isolated through crystallization and purification steps .
Chemical Reactions Analysis
Types of Reactions: Sequoyitol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: this compound can undergo substitution reactions where the methoxy group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under various conditions
Major Products Formed:
- Oxidation of this compound can yield compounds like this compound ketone.
- Reduction can produce this compound alcohol.
- Substitution reactions can lead to various derivatives depending on the substituent introduced .
Scientific Research Applications
Sequoyitol has a wide range of scientific research applications:
Chemistry: this compound is used as a precursor in the synthesis of various cyclitol derivatives.
Biology: It plays a role in studying cellular regulatory processes and signal transduction.
Medicine: this compound has shown promise in managing diabetes by improving insulin sensitivity and secretion. .
Industry: this compound is used in the formulation of dietary supplements and functional foods aimed at managing blood glucose levels
Mechanism of Action
Sequoyitol exerts its effects by enhancing insulin signaling pathways. It increases the phosphorylation of insulin receptor substrate-1 (IRS1) and Akt in hepatocytes, adipocytes, and β-cells. This enhancement improves insulin sensitivity and glucose uptake. This compound also counteracts the inhibitory effects of tumor necrosis factor-alpha (TNF-α) on insulin signaling, thereby promoting better glucose regulation .
Comparison with Similar Compounds
D-pinitol: Another cyclitol derivative with similar antidiabetic properties.
Ononitol: Known for its role in osmoregulation and signal transduction in plants.
Bornesitol: Shares structural similarities with sequoyitol and has potential therapeutic applications.
Uniqueness of this compound: this compound stands out due to its dual action of enhancing both insulin sensitivity and secretion. This dual mechanism makes it particularly effective in managing diabetes and its complications. Additionally, its natural occurrence in various plants makes it a valuable compound for therapeutic research .
Properties
IUPAC Name |
(1S,2R,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4+,5+,6-,7? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCFFEYYQKSRSV-MVWKSXLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(C1O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1[C@@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801313753 | |
Record name | 2-O-Methyl-myo-inositol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801313753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
523-92-2, 7600-53-5 | |
Record name | 5-O-Methyl-myo-inositol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-O-Methyl-myo-inositol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801313753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-O-methyl-myo-inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.595 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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